

An In-depth Technical Guide to Feigrisolide C: Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Feigrisolide C is a macrodiolide natural product isolated from actinomycetes, including Streptomyces griseus and marine-derived Streptomyces species. [1][2] Initially, its structure was misidentified, but through chemical degradation and total synthesis, the correct structure and absolute stereochemistry were unequivocally established. [2][3] Feigrisolide C has demonstrated a range of biological activities, including moderate inhibition of 3α -hydroxysteroid dehydrogenase (3α -HSD), antifungal properties against the wheat blast fungus Magnaporthe oryzae Triticum, and the ability to induce apoptosis. [4][5][6] This document provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to Feigrisolide C.

Chemical Structure and Stereochemistry

The initial structural proposals for **Feigrisolide C** were later proven to be incorrect through synthetic efforts.[1][4][7] The definitive structure of **Feigrisolide C** was determined to be a 16-membered macrodiolide, formed by the esterification of a nonactic acid unit and a homononactic acid unit.

The absolute stereochemistry was confirmed through total synthesis and detailed spectroscopic analysis of degradation products.[2] The correct IUPAC name for **Feigrisolide C** is (2'S,3'S,6'R,8'R)-homononactoyl (2R,3R,6S,8S)-nonactic acid.[2][3]



Chemical Structure of Feigrisolide C:

Figure 1. 2D Chemical Structure of Feigrisolide C.

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Figure 1. 2D Chemical Structure of Feigrisolide C.

The molecule possesses eight chiral centers, and their specific (R/S) configurations define its unique three-dimensional architecture, which is crucial for its biological activity.

Physicochemical and Spectroscopic Data

Quantitative data for **Feigrisolide C** is summarized below. While extensive NMR studies were performed for its structure elucidation, a complete, tabulated list of specific ¹H and ¹³C chemical shifts is not readily available in public abstracts and would require access to the full primary literature.



Property	Value	Reference
Molecular Formula	C21H36O7	[8]
Molecular Weight	400.5 g/mol	[8]
Optical Rotation	[α]D +6.0 (c 0.53, CHCl ₃)	
¹H NMR	Data reported in primary literature, used for structure confirmation.	[2][3]
¹³ C NMR	Data reported in primary literature, used for structure confirmation.	[2][3]
Mass Spectrometry	Used for molecular weight determination and fragmentation analysis.	[2]
InChIKey	HQBGZNNKSCTNKH- JWFKEXIPSA-N	[8]
SMILES	CCINVALID-LINKO INVALID-LINKINVALID- LINKO1)C)C)C)O">C@HO	[8]

Experimental Protocols Structure Elucidation via Chemical Degradation

The revision of the **Feigrisolide C** structure relied on a chemical degradation strategy to break the macrocycle into its constituent acid units, which were then analyzed.[2]

Protocol:

 Reduction: A sample of natural Feigrisolide C is treated with an excess of lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., diethyl ether or THF) to reduce the two ester linkages, yielding a mixture of diols.

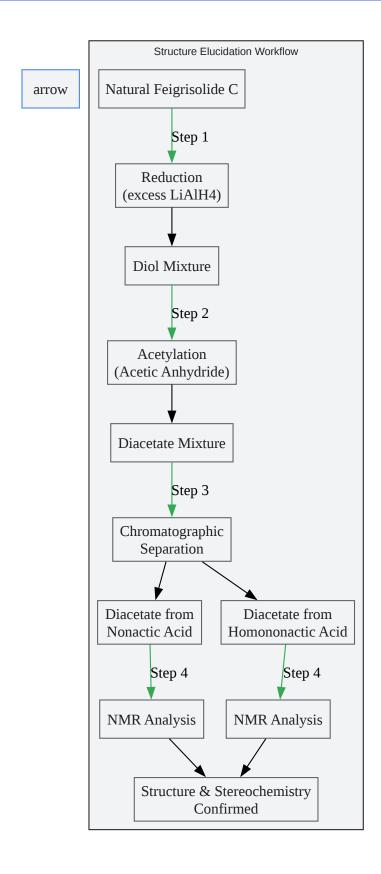






- Acetylation: The crude diol mixture from the reduction step is acetylated using acetic
 anhydride in the presence of a base like pyridine or DMAP to convert the hydroxyl groups
 into acetate esters. This step yields two key diacetate products: one derived from the
 nonactic acid portion and one from the homononactic acid portion.
- Purification: The resulting diacetate products are separated and purified using chromatographic techniques (e.g., column chromatography or HPLC).
- Spectroscopic Analysis: Each purified diacetate is subjected to extensive NMR spectroscopy (¹H, ¹³C, COSY, etc.). By comparing the spectroscopic data of these degradation products with that of authentic, synthetically prepared samples of nonactic and homononactic acid derivatives, the precise stereochemistry of each component within the natural product was determined.





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Workflow for the structural revision of **Feigrisolide C**.



Total Synthesis Outline

The first total synthesis confirming the correct structure of **Feigrisolide C** was a crucial step in its characterization.[2] The key macrocyclization was achieved via Yamaguchi esterification.

Key Synthetic Steps:

- Fragment Synthesis: The two key building blocks, (2'S,3'S,6'R,8'R)-homononactic acid and (2R,3R,6S,8S)-nonactic acid methyl ester, were prepared through multi-step stereoselective syntheses.
- Esterification: The homononactic acid fragment was coupled with the nonactic acid methyl ester fragment using Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, followed by DMAP) to form the linear diester precursor.
- Deprotection: The methyl ester of the linear precursor was selectively hydrolyzed to a carboxylic acid.
- Macrocyclization: The final ring-closing reaction was performed under high-dilution conditions, again using an intramolecular Yamaguchi esterification to form the 16-membered macrodiolide ring of **Feigrisolide C**.
- Final Deprotection: Removal of any remaining protecting groups yielded the final natural product.

$1 \rightarrow 3$ - β -D-Glucanase Inhibition Assay

Feigrisolide C has been shown to be an effector of $1 \rightarrow 3$ - β -D-glucanase from Spisula sacchalinensis.

Protocol:

- Enzyme Preparation: A solution of $1 \rightarrow 3$ - β -D-glucanase (e.g., 10^{-2} units) is prepared in a suitable buffer (e.g., 0.025 M acetate buffer, pH 5.2).
- Inhibitor Incubation: 50 μL of the enzyme solution is pre-incubated with 40 μL of a
 Feigrisolide C solution (e.g., 1 mg/mL in DMSO) at 37 °C for 10 minutes.



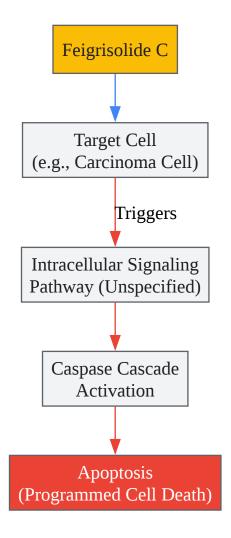
- Substrate Addition: The enzymatic reaction is initiated by adding 400 μ L of a laminaran solution (1 mg/mL), which serves as the substrate.
- Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes)
 to allow for enzymatic hydrolysis of the substrate.
- Quantification of Reducing Sugars: The reaction is stopped, and the amount of reducing saccharides produced is quantified using the Nelson-Somogyi method. The residual activity of the enzyme is determined by comparing the amount of reducing sugars in the inhibitortreated sample to a control sample without the inhibitor.

Biological Activity and Mechanism of Action

Feigrisolide C displays a variety of biological effects:

- Enzyme Inhibition: It is a moderate inhibitor of 3α-hydroxysteroid-dehydrogenase (3α-HSD).
 [5] It also acts as an activator/effector of 1 → 3-β-D-glucanase.
- Antifungal Activity: It effectively inhibits the mycelial growth and conidia germination of Magnaporthe oryzae Triticum, the fungus responsible for wheat blast disease.
 [6] In field experiments, its application protected wheat from the disease and increased grain yield.
- Apoptosis Induction: Studies have indicated that Feigrisolide C can induce apoptosis in Ehrlich carcinoma cells. Notably, its mechanism does not appear to involve the direct destruction of biological membranes, suggesting a more specific intracellular signaling pathway is triggered.





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Proposed mechanism of **Feigrisolide C**-induced apoptosis.

Conclusion

Feigrisolide C is a structurally complex macrodiolide whose correct chemical identity was established through rigorous chemical and synthetic work. Its defined stereochemistry is a key feature governing its interactions with biological targets. The compound's demonstrated antifungal and apoptosis-inducing activities, coupled with its enzymatic inhibition profile, make it a molecule of interest for further investigation in agricultural and pharmaceutical research. Future studies should focus on elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic and practical potential.



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